2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE
Description
2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE is a complex organic compound that features a benzimidazole core linked to a thiadiazine ring
Properties
IUPAC Name |
2-(1-benzoylbenzimidazol-2-yl)sulfanyl-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2S2/c1-17-11-13-18(14-12-17)21-15-34-25(30-29-21)28-23(32)16-35-26-27-20-9-5-6-10-22(20)31(26)24(33)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHPZUDBVYINOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(SC2)NC(=O)CSC3=NC4=CC=CC=C4N3C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzoic acid under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Thiadiazine Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the thiadiazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the benzimidazole core, potentially altering its electronic properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting their normal function. The thiadiazine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzoyl-1H-benzimidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone
- 2-[(1H-benzimidazol-2-ylthio)-1-(4-methylphenyl)ethanone
- 2-[(1H-benzimidazol-2-ylthio)-1-(4-(difluoromethyl)thio)phenyl]ethanone
Uniqueness
What sets 2-[(1-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[5-(4-METHYLPHENYL)-6H-1,3,4-THIADIAZIN-2-YL]ACETAMIDE apart from similar compounds is its unique combination of a benzimidazole core and a thiadiazine ring. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its efficacy in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
